molecular formula C26H28N2O5 B2390206 5-(4-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one CAS No. 618078-98-1

5-(4-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2390206
CAS No.: 618078-98-1
M. Wt: 448.519
InChI Key: BIJXNCYCRTWDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(4-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that belongs to the family of heterocyclic compounds It contains various functional groups, including hydroxyl, benzoyl, and morpholinoethyl, which give it unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one typically involves multi-step reactions. Here’s a general synthetic route:

  • Formation of the pyrrole ring: : The first step involves the cyclization of appropriate precursors to form the pyrrole ring.

  • Functional group modifications: : Subsequent steps involve introducing the allyloxy, benzoyl, hydroxy, and morpholinoethyl groups through various chemical reactions, such as alkylation, acylation, and hydrolysis.

  • Purification: : The final product is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes with a focus on yield, cost-effectiveness, and scalability. Large-scale production often employs continuous flow chemistry and automated processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound can undergo oxidation reactions, where the hydroxy group may be converted into a carbonyl group.

  • Reduction: : Reduction of the benzoyl group can lead to the formation of the corresponding alcohol.

  • Substitution: : The allyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidizing agents: : Potassium permanganate, chromic acid

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride

  • Substitution reagents: : Halides, nucleophiles

Major Products:

  • Oxidation: : Formation of ketones or aldehydes

  • Reduction: : Formation of alcohols

  • Substitution: : Formation of various substituted derivatives

Scientific Research Applications

5-(4-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one has diverse applications in scientific research:

Chemistry:

  • Catalysts: : Used as a catalyst in various organic reactions.

  • Intermediates: : Acts as an intermediate in the synthesis of more complex molecules.

Biology:

  • Biomolecule interactions: : Studies on interactions with proteins and nucleic acids.

  • Enzyme inhibitors: : Potential use as enzyme inhibitors in biochemical pathways.

Medicine:

  • Drug development: : Investigation of its potential as a therapeutic agent.

  • Pharmacological studies: : Studies on its effects on cellular and molecular pathways.

Industry:

  • Materials science: : Used in the development of new materials with specific properties.

  • Chemical engineering: : Application in the design of chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one involves interaction with molecular targets such as proteins and enzymes. The compound's functional groups enable it to bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. Its unique structure allows it to participate in various molecular interactions, influencing cellular processes and pharmacological effects.

Comparison with Similar Compounds

  • 5-(4-methoxyphenyl)-4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

  • 5-(4-hydroxyphenyl)-4-benzoyl-3-hydroxy-1-(2-piperidinoethyl)-1H-pyrrol-2(5H)-one

These comparisons highlight the unique aspects of 5-(4-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one, particularly its specific functional groups and their influence on its chemical and biological properties.

Properties

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5/c1-2-16-33-21-10-8-19(9-11-21)23-22(24(29)20-6-4-3-5-7-20)25(30)26(31)28(23)13-12-27-14-17-32-18-15-27/h2-11,23,29H,1,12-18H2/b24-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUNUCCVMQFHFT-ZNTNEXAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.